2-((1-ethyl-3-methyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-methyl-N-(m-tolyl)acetamide
Description
Properties
IUPAC Name |
2-[1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl-N-methyl-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N5O2S/c1-6-31-24-23(19(4)28-31)27-26(30(25(24)33)15-20-12-10-17(2)11-13-20)34-16-22(32)29(5)21-9-7-8-18(3)14-21/h7-14H,6,15-16H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VANHUCGLTUXTSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=C(C=C3)C)SCC(=O)N(C)C4=CC=CC(=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((1-ethyl-3-methyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-methyl-N-(m-tolyl)acetamide (CAS Number: 1359083-23-0) is a novel pyrazolo[4,3-d]pyrimidine derivative that has garnered attention for its potential biological activities. This article reviews the compound's structural characteristics, synthesis methods, and biological activities, particularly focusing on its pharmacological implications.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of approximately 475.6 g/mol. The structure includes a pyrazolo[4,3-d]pyrimidine core, which is known for various pharmacological properties. The presence of functional groups such as thioether and acetamide suggests potential interactions with biological targets.
| Property | Value |
|---|---|
| CAS Number | 1359083-23-0 |
| Molecular Formula | C26H29N5O2S |
| Molecular Weight | 475.6 g/mol |
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of the pyrazolo[4,3-d]pyrimidine framework and subsequent functionalization to introduce the thioether and acetamide groups. Key reaction conditions such as solvent choice and temperature play a crucial role in optimizing yield and purity.
Anticancer Properties
Research indicates that pyrazole derivatives exhibit significant anticancer activity. Studies have shown that compounds within this class can inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. Notably, pyrazolo[4,3-d]pyrimidines have been reported to target critical kinases such as BRAF(V600E) and EGFR, which are pivotal in cancer progression.
A study conducted on similar pyrazole derivatives demonstrated their effectiveness against breast cancer cell lines MCF-7 and MDA-MB-231. The compounds exhibited cytotoxic effects that were enhanced when combined with doxorubicin, suggesting potential for synergistic therapeutic strategies in treating resistant cancer types .
Anti-inflammatory Activity
The compound's structure suggests potential anti-inflammatory properties. Pyrazole derivatives have been documented to inhibit pro-inflammatory pathways, making them candidates for treating inflammatory diseases. The mechanism often involves the modulation of cytokine production and inhibition of nuclear factor kappa B (NF-kB) signaling pathways.
Antimicrobial Activity
Some studies have highlighted the antimicrobial potential of pyrazole derivatives. The compound may exhibit activity against both bacterial and fungal pathogens, although specific data on this compound's antimicrobial efficacy is limited. The general trend in pyrazole research indicates a promising avenue for developing new antimicrobial agents .
Case Studies
- Anticancer Efficacy : A comparative study on various pyrazole derivatives revealed that those with structural similarities to our compound showed significant inhibition of tumor growth in xenograft models.
- Synergistic Effects : In vitro studies demonstrated that combining pyrazole derivatives with conventional chemotherapeutics like doxorubicin resulted in enhanced cytotoxicity against resistant cancer cell lines.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest structural analogues include: 1. 2-[1-Ethyl-3-methyl-5,7-dioxo-6-(2-phenylethyl)-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidin-4-yl]-N-(4-fluorobenzyl)acetamide (): - Key Differences: - Substitution at position 6: 2-phenylethyl vs. 4-methylbenzyl in the target compound. - Acetamide group: N-(4-fluorobenzyl) vs. N-methyl-N-(m-tolyl).
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-benzyl-acetamide ():
- Key Differences :
- Core structure: Pyrimidinone vs. pyrazolo-pyrimidinone.
- Substituents: Lacks the ethyl and methyl groups on the pyrazole ring. Impact: The pyrazolo-pyrimidinone core in the target compound confers rigidity and may enhance kinase selectivity compared to simpler pyrimidinones .
Pharmacological and Physicochemical Properties
Notes:
- The thioether group in the target compound improves metabolic stability compared to oxygen-containing analogues (e.g., ’s SCH₂ group) but may reduce solubility .
- The N-methyl-N-(m-tolyl)acetamide moiety likely reduces plasma protein binding compared to benzyl-substituted analogues, as seen in .
NMR and Spectroscopic Data
- Target Compound : Expected ¹H-NMR peaks include δ ~2.2–2.3 (methyl groups), δ ~4.1 (SCH₂), and δ ~7.1–7.3 (m-tolyl aromatic protons). These align with patterns observed in (δ 2.18 for CH₃, δ 4.11 for SCH₂) .
- Compound : Features a distinct δ ~4.5 peak for the 4-fluorobenzyl group, absent in the target compound .
Q & A
Q. How can contradictory bioactivity data across studies be reconciled?
- Methodological Answer :
- Meta-analysis : Normalize data using Z-score transformations to account for assay variability (e.g., cell line differences) .
- Orthogonal assays : Validate hits using SPR (surface plasmon resonance) and cellular thermal shift assays (CETSA) .
Methodological Frameworks for Data Interpretation
- Guiding Principle : Link research to a theoretical framework (e.g., transition-state theory for reaction optimization or QSAR for bioactivity prediction) .
- Data Contradiction Protocol :
Tables for Critical Data Comparison
Table 2 : Key spectral data for structural validation
| Technique | Expected Signal/Value | Reference Compound Example |
|---|---|---|
| 1H NMR (DMSO-d6) | δ 2.03 (s, CH3) | |
| LC-MS | m/z 362.0 [M+H]+ | |
| X-ray | Dihedral angle: 85° (pyrimidine-acetamide) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
